![molecular formula C6H5BrN4 B3266426 3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine CAS No. 425378-64-9](/img/structure/B3266426.png)
3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine
Übersicht
Beschreibung
3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H5BrN4. It is part of the imidazo[1,2-b][1,2,4]triazine family, which is known for its diverse biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine typically involves the bromination of 7-methylimidazo[1,2-b][1,2,4]triazine. This can be achieved through the reaction of 7-methylimidazo[1,2-b][1,2,4]triazine with bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted imidazo[1,2-b][1,2,4]triazine .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of 3-bromo-7-methylimidazo[1,2-b][1,2,4]triazine typically involves multiple steps that include the formation of the imidazo-triazine framework. Various synthetic pathways have been documented that allow for the introduction of bromine and methyl groups at specific positions on the triazine ring. The compound's structure has been characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular integrity and conformation.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cells by disrupting cell cycle progression. The IC50 values against specific cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) have been reported to be in the low micromolar range, indicating potent cytotoxic effects .
- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. This includes targeting protein kinases involved in cancer progression .
Antimicrobial Activity
Aside from its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology:
- Kinase Inhibition : The compound has been identified as a selective inhibitor of certain kinases involved in cancer and inflammatory diseases. This specificity makes it a candidate for targeted therapies aimed at minimizing side effects associated with traditional chemotherapies .
- Drug Development : Ongoing research is focused on optimizing the chemical structure of this compound to enhance its bioavailability and reduce toxicity while maintaining or improving its therapeutic efficacy.
Case Studies and Research Findings
A summary of notable studies involving this compound is presented in the following table:
Wirkmechanismus
The mechanism of action of 3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine involves its interaction with various molecular targets. The bromine atom can participate in electrophilic interactions, while the imidazo[1,2-b][1,2,4]triazine core can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methylimidazo[1,2-b][1,2,4]triazine: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.
3-Chloro-7-methylimidazo[1,2-b][1,2,4]triazine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
3-Iodo-7-methylimidazo[1,2-b][1,2,4]triazine:
Uniqueness
The presence of the bromine atom in 3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine imparts unique reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various chemical and biological applications .
Biologische Aktivität
3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and specific biological activities, particularly in the context of antimicrobial and anticancer research.
- Molecular Formula : C6H5BrN4
- Structure : The compound features a bromine atom at the 3-position and a methyl group at the 7-position of the imidazo[1,2-b][1,2,4]triazine core.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Electrophilic Interactions : The bromine atom can participate in electrophilic substitution reactions, which may enhance the compound's reactivity towards biological molecules.
- Hydrogen Bonding and π-π Interactions : The imidazo[1,2-b][1,2,4]triazine core can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially modulating their activity.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic potential of several derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). Notably, compounds with bromide substitutions showed enhanced cytotoxicity. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
7d | MCF-7 | 22.6 |
7d | HT-29 | 13.4 |
Mechanism of Anticancer Activity
The anticancer effects are believed to involve:
- Cell Cycle Arrest : Compound 7d caused a dose-dependent increase in the G0/G1 phase of the cell cycle while decreasing the G2/M phase .
- Induction of Apoptosis : Evidence from Hoechst staining assays indicated that treatment with compound 7d led to nuclear condensation and fragmentation characteristic of apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity:
- Antimicrobial Testing : Studies indicate that certain derivatives possess activity against bacteria such as Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the imidazo[1,2-b][1,2,4]triazine family:
- Cytotoxicity Studies : Research on imidazopyridine derivatives demonstrated varying degrees of cytotoxicity against human cancer cell lines. Compounds with similar structural motifs to this compound showed promising results in inhibiting cancer cell proliferation .
- Synthesis and Structural Characterization : New derivatives have been synthesized and characterized for their biological activities. These studies often highlight structure-activity relationships (SAR) that inform future drug design efforts .
Eigenschaften
IUPAC Name |
3-bromo-7-methylimidazo[1,2-b][1,2,4]triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-8-6-10-5(7)3-9-11(4)6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVWNXHIKHKDRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1N=CC(=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722001 | |
Record name | 3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425378-64-9 | |
Record name | 3-Bromo-7-methylimidazo[1,2-b][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.